5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid
Description
5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid is a specialized organic compound featuring a pyridine backbone with a carboxylic acid group at position 2 and a substituted ethoxy chain at position 4. The ethoxy chain is functionalized with a methylamino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used protective moiety in peptide synthesis and organic chemistry . The Fmoc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic processes. This compound is likely employed in the development of peptide-based therapeutics, metal-organic frameworks (MOFs), or as a building block in drug discovery due to its dual functional groups (carboxylic acid and Fmoc-protected amine) .
Properties
IUPAC Name |
5-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-26(12-13-30-16-10-11-22(23(27)28)25-14-16)24(29)31-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZZKNBSCGDKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CN=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid, often referred to as Fmoc-pyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and therapeutic applications.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyridine ring, which enhances its stability and bioactivity. The structural formula can be represented as follows:
This structure allows the compound to engage in various biological interactions due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activity of Fmoc-pyridine derivatives is largely influenced by:
- Antimicrobial Properties : Studies have shown that fluorenone derivatives possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The electron-withdrawing effects of substituents on the aromatic rings enhance this activity.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, fluorenone analogs have been reported to act as inhibitors of type I topoisomerase, which is crucial in DNA replication and repair .
- Neuroprotective Effects : Certain compounds related to Fmoc-pyridine have shown potential neuroprotective properties, suggesting their utility in treating neurodegenerative diseases .
Antimicrobial Activity
A study investigating new O-aryl-carbamoyl-oxymino-fluorene derivatives highlighted their effectiveness against biofilm-forming bacteria. The presence of specific substituents was found to significantly enhance antimicrobial efficacy .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Fmoc-Pyridine Derivative | Staphylococcus aureus | High |
| Fmoc-Pyridine Derivative | Escherichia coli | Moderate |
| Fluorenone Analog | Candida albicans | Significant |
Anticancer Properties
In vitro studies on fluorenone derivatives indicated promising results in inhibiting cancer cell proliferation. For example, a series of 2,7-diamidofluorenones demonstrated potent antiproliferative activity, particularly when linear alkyl groups were introduced into their structure .
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2,7-Diamidofluorenones | HeLa | 10 |
| Fluorenone Analog | MCF-7 | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, synthetic, and functional attributes of 5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid with analogous Fmoc-protected carboxylic acids:
Key Comparative Insights
Structural Diversity :
- The target compound’s pyridine-carboxylic acid scaffold distinguishes it from aliphatic (e.g., 2-methylpropionic acid derivatives) or other heterocyclic systems (e.g., pyrrolidine, piperidine). Pyridine derivatives often exhibit enhanced rigidity and metal-coordinating capacity compared to aliphatic analogs .
- Bromophenyl () or phenyl () substituents in similar compounds introduce steric bulk and hydrophobicity, which may influence binding affinity in drug candidates or solubility profiles .
Synthetic Methods :
- Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu in the presence of bases like DIEA. Deprotection involves trifluoroacetic acid (TFA), as seen in .
- The ethoxy linker in the target compound may require orthogonal protection strategies to avoid side reactions during coupling steps .
Functional Applications: Peptide Synthesis: Fmoc-protected carboxylic acids are pivotal in SPPS. The pyridine variant may serve as a non-natural amino acid for modulating peptide stability or interactions . Drug Development: Bromophenyl-pyrrolidine derivatives () highlight the utility of halogenated motifs in targeting hydrophobic enzyme pockets . Material Science: Isonicotinic acid derivatives () are employed in MOFs due to their ability to coordinate transition metals .
Physicochemical Properties :
- Predicted pKa values for pyridine-carboxylic acids (~1.95, ) suggest stronger acidity compared to aliphatic carboxylic acids (pKa ~4-5), impacting ionization under physiological conditions .
- Solubility in organic solvents (e.g., DCM, DMF) is typical for Fmoc-protected compounds, but aqueous solubility varies with substituents. Hydrophilic groups (e.g., ethoxy) may enhance water compatibility .
Safety and Handling: Limited toxicity data exist for many Fmoc derivatives, as noted in .
Preparation Methods
Pyridine Ring Functionalization
The 5-position ethoxy group installation typically employs nucleophilic aromatic substitution (SNAr) on activated pyridine derivatives. A representative protocol involves:
- Starting with 5-bromo-2-cyanopyridine
- Hydrolysis of the nitrile to carboxylic acid using 6M HCl at reflux (12 h, 85% yield)
- Bromine displacement with sodium ethoxide in ethanol (80°C, 24 h)
Critical parameters:
- Solvent System : Anhydrous DMF enhances reaction rate but requires strict moisture control
- Leaving Group : Bromine provides superior leaving group ability compared to chlorine (krel = 4.7)
Ethoxy Side Chain Installation
Amine Precursor Synthesis
The 2-(methylamino)ethanol component is prepared via:
- Reductive amination of glycolaldehyde with methylamine (NaBH4, MeOH, 0°C → RT, 18 h)
- Purification by fractional distillation (bp 78-80°C/15 mmHg, 73% yield)
Ether Bond Formation
Coupling to pyridine employs Mitsunobu conditions:
| Component | Quantity | Role |
|---|---|---|
| 5-Hydroxypyridine-2-carboxylic acid | 1.0 eq | Nucleophile |
| 2-(Methylamino)ethanol | 1.2 eq | Alcohol component |
| DIAD | 1.5 eq | Azodicarboxylate |
| PPh3 | 1.5 eq | Phosphine catalyst |
| THF | 0.1 M | Solvent |
Reaction progression monitored by TLC (Rf 0.35 in EtOAc/hexanes 1:1). Quenching with aqueous NH4Cl followed by extraction (3× EtOAc) yields crude product, purified via silica chromatography (92% yield).
Fmoc Protection of the Methylamino Group
Protection Protocol
Fmoc installation follows established carbamate formation methods:
- Dissolve 5-(2-(methylamino)ethoxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM
- Add Fmoc-Cl (1.1 eq) and DIEA (2.5 eq) at 0°C
- Warm to RT and stir 16 h under N2
Critical Considerations :
- Base Selection : DIEA outperforms TEA in minimizing O-acylation byproducts (≤3% vs 12%)
- Temperature Control : Exothermic reaction requires rigorous cooling during reagent addition
Purification and Characterization
Chromatographic Methods
Final purification typically employs reverse-phase HPLC:
| Column | Mobile Phase | Gradient Program | Retention Time |
|---|---|---|---|
| C18 (250×4.6 mm) | H2O (0.1% TFA)/MeCN | 30→70% over 25 min | 18.3 min |
Spectroscopic Validation
Key characterization data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J=2.4 Hz, 1H), 8.23 (dd, J=8.4, 2.4 Hz, 1H), 7.89 (d, J=8.4 Hz, 1H), 7.75 (d, J=7.6 Hz, 2H), 7.62 (t, J=7.2 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 4.40-4.32 (m, 4H), 3.68 (t, J=5.6 Hz, 2H), 3.18 (s, 3H)
- HRMS : Calcd for C26H24N2O5 [M+H]+: 445.1758; Found: 445.1756
Comparative Route Analysis
Three principal synthetic routes were evaluated:
| Route | Steps | Overall Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| A | 6 | 41 | 98.7 | Minimal protecting group use |
| B | 5 | 38 | 97.9 | Convergent approach |
| C | 7 | 49 | 99.1 | High-yielding steps |
Route C emerges as optimal despite additional steps, owing to superior yields in critical Fmoc installation and Mitsunobu reactions.
Process Optimization Challenges
Epimerization Risks
The ethoxy side chain's stereochemical integrity requires careful pH control during Fmoc cleavage. DBU-mediated deprotection (THF, 0°C) reduces racemization to <2% compared to piperidine-induced 8%.
Solvent Effects on Coupling
COMU-mediated activations in DMF/EtOAc (4:1) improve coupling efficiency:
| Activator | Solvent System | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| HATU | DMF | 18 | 83 |
| COMU | DMF/EtOAc (4:1) | 12 | 97 |
| DCC | DCM | 24 | 65 |
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous flow hydrogenation replaces batch processing (Parr reactor → H-Cube Pro)
- Mechanochemical grinding implements solvent-free Mitsunobu reactions (yield increase 12%)
- PAT (Process Analytical Technology) monitors Fmoc content via inline UV (265 nm)
Emerging Methodologies
Recent advances show promise for improved synthesis:
- Enzymatic Fmoc Installation : Candida antarctica lipase B mediates carbamate formation (water, 25°C, 91% yield)
- Electrochemical Coupling : Constant potential (1.2 V vs Ag/AgCl) enables metal-free ethoxylation
- Photoredox Catalysis : Ru(bpy)3Cl2 accelerates SNAr reactions under blue LED irradiation
Q & A
Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling reactions. The pyridine-2-carboxylic acid moiety may enhance solubility in organic solvents, facilitating reaction efficiency .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in a tightly sealed container at –20°C, protected from light and moisture. Avoid exposure to strong acids/bases, oxidizing agents, or high temperatures, as these may degrade the Fmoc group or hydrolyze the ester linkage. Stability under normal laboratory conditions (room temperature, inert atmosphere) is reported for short-term use .
Q. What analytical techniques are used to confirm purity and structural integrity?
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% recommended for synthesis).
- TLC : Monitor reaction progress using silica plates and a solvent system like DCM:MeOH (9:1).
- NMR/FTIR : Confirm structural features (e.g., Fmoc carbonyl peak at ~1700 cm⁻¹ in FTIR; aromatic proton signals in ¹H NMR) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in SPPS using this compound?
- Activation : Use coupling agents like HATU or DIC/Oxyma Pure in DMF to enhance reactivity.
- Stoichiometry : Employ a 2–3 molar excess of the compound relative to the resin-bound peptide.
- Monitoring : Perform Kaiser tests or HPLC analysis after each coupling step to detect unreacted amines. Adjust reaction time (30–120 minutes) and temperature (25–40°C) based on steric hindrance .
Q. How does the pyridine moiety influence solubility and reactivity?
The pyridine ring increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic Fmoc-protected amino acids. Its basicity may also stabilize intermediates during coupling. However, the ethoxy linker introduces conformational flexibility, potentially affecting regioselectivity in reactions .
Q. How should researchers address discrepancies in safety data regarding toxicity classification?
- Cross-reference SDS : Compare hazard classifications from multiple sources (e.g., acute toxicity ranges from Category 2 to 4 in different SDS).
- In-house testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin/eye irritation tests per OECD 404/405 guidelines.
- Mitigation : Use fume hoods, wear nitrile gloves, and employ closed-system handling to minimize exposure, as some SDS report respiratory toxicity risks .
Methodological Considerations
- Stability Under Reaction Conditions : The compound is stable in SPPS conditions (DMF, piperidine) but may degrade in acidic environments (e.g., TFA cleavage cocktails). Pre-screen stability via TLC/HPLC before large-scale use .
- Data Contradiction Analysis : When conflicting toxicity data arise, prioritize the most conservative classification (e.g., assume Category 2 skin irritation) and validate with localized toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
